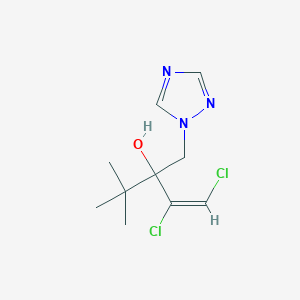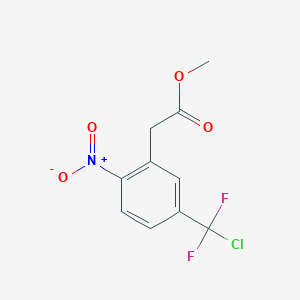![molecular formula C17H15NO3S2 B8044623 N-[4-(4-methoxyphenyl)thiophen-3-yl]benzenesulfonamide](/img/structure/B8044623.png)
N-[4-(4-methoxyphenyl)thiophen-3-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methoxyphenyl)thiophen-3-yl]benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a thiophene ring, a methoxyphenyl group, and a benzenesulfonamide moiety, making it a unique structure with potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)thiophen-3-yl]benzenesulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.
Introduction of the Methoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated thiophene.
Sulfonamide Formation: The final step involves the reaction of the thiophene derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-methoxyphenyl)thiophen-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
N-[4-(4-methoxyphenyl)thiophen-3-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[4-(4-methoxyphenyl)thiophen-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The thiophene ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor with a sulfonamide group.
Uniqueness
N-[4-(4-methoxyphenyl)thiophen-3-yl]benzenesulfonamide is unique due to its specific combination of a methoxyphenyl group, a thiophene ring, and a benzenesulfonamide moiety. This unique structure imparts distinct biological activities and potential therapeutic applications that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
N-[4-(4-methoxyphenyl)thiophen-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c1-21-14-9-7-13(8-10-14)16-11-22-12-17(16)18-23(19,20)15-5-3-2-4-6-15/h2-12,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNDETFYMJVFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC=C2NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[Methylsulfanyl(morpholin-4-yl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8044549.png)

![(Z)-1-[4-(1,3-dioxolan-2-yl)phenyl]-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-one](/img/structure/B8044566.png)

![3-[4-[2-[4-(2-Cyanoethoxy)phenyl]propan-2-yl]phenoxy]propanenitrile](/img/structure/B8044573.png)
![N-[4-chloro-5-(dimethylsulfamoyl)-1,3-thiazol-2-yl]-N-methylcarbamoyl chloride](/img/structure/B8044584.png)
![N-[[[2-(2,4-difluorophenyl)-2-hydroxy-2-(1-methylsulfonylcyclopropyl)ethyl]amino]methyl]-N'-methylmethanimidamide](/img/structure/B8044594.png)




![1-Amino-6-(dimethylamino)-3-[(2-methylcyclohexyl)methyl]-1,3,5-triazine-2,4-dione](/img/structure/B8044635.png)

![3-[2-(4-Iodophenyl)hydrazinyl]cyclohex-2-en-1-one](/img/structure/B8044650.png)
